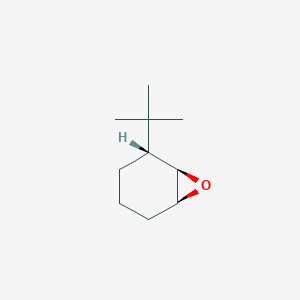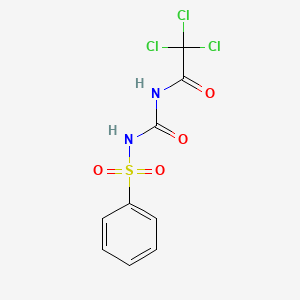
Urea, 1-(phenylsulfonyl)-3-(trichloroacetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(phenylsulfonyl)-3-(trichloroacetyl)- is a complex organic compound that combines the functional groups of urea, phenylsulfonyl, and trichloroacetyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1-(phenylsulfonyl)-3-(trichloroacetyl)- typically involves the reaction of phenylsulfonyl chloride with trichloroacetic acid in the presence of a base, followed by the addition of urea. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction and ensure high yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-(phenylsulfonyl)-3-(trichloroacetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the complex structure.
Substitution: The phenylsulfonyl and trichloroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures, specific solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler amines or alcohols.
Scientific Research Applications
Urea, 1-(phenylsulfonyl)-3-(trichloroacetyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which urea, 1-(phenylsulfonyl)-3-(trichloroacetyl)- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The phenylsulfonyl and trichloroacetyl groups can form covalent bonds with active sites, leading to inhibition or modification of enzyme activity. The urea moiety can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Urea, 1-(phenylsulfonyl)-3-(chloroacetyl)-: Similar structure but with a chloroacetyl group instead of trichloroacetyl.
Thiourea, 1-(phenylsulfonyl)-3-(trichloroacetyl)-: Contains a thiourea group instead of urea.
Urea, 1-(phenylsulfonyl)-3-(acetyl)-: Features an acetyl group instead of trichloroacetyl.
Uniqueness
Urea, 1-(phenylsulfonyl)-3-(trichloroacetyl)- is unique due to the presence of the trichloroacetyl group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in specific synthetic applications and research studies where other similar compounds may not be as effective.
Properties
CAS No. |
18355-25-4 |
|---|---|
Molecular Formula |
C9H7Cl3N2O4S |
Molecular Weight |
345.6 g/mol |
IUPAC Name |
N-(benzenesulfonylcarbamoyl)-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C9H7Cl3N2O4S/c10-9(11,12)7(15)13-8(16)14-19(17,18)6-4-2-1-3-5-6/h1-5H,(H2,13,14,15,16) |
InChI Key |
QKCCAZCOKNGFCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


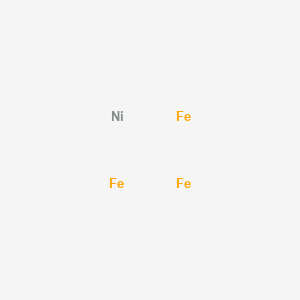

![N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14715562.png)
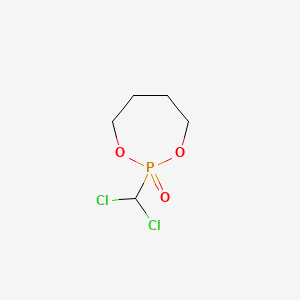
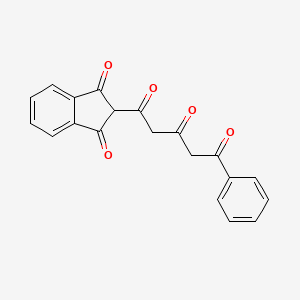

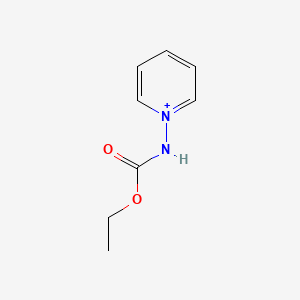

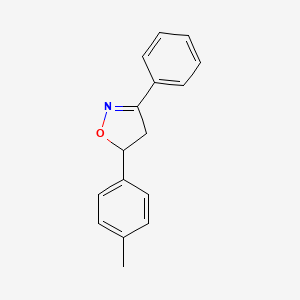
![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)
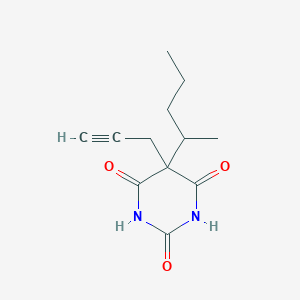
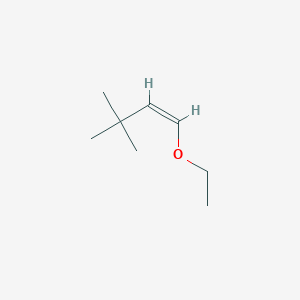
![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)
